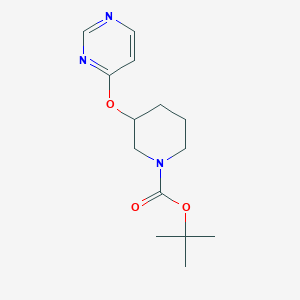

![molecular formula C13H10FN3OS B6527579 6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 1025815-02-4](/img/structure/B6527579.png)

6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Overview

Description

“6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide” is a chemical compound with the IUPAC name 6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole . It has a molecular weight of 218.25 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 3-Methyl-6-(3,5-difluorophenyl)imidazo[2,1-b]thiazole and 3-methyl-6-(3,4,5-trifluorophenyl)imidazo[2,1-b]thiazole were synthesized from thiourea, acetone, and 3,5-difluorobenzoyl bromide or 3,4,5-trifluorobenzoyl bromide .Molecular Structure Analysis

The molecular structure of this compound is characterized by an imidazo[2,1-b][1,3]thiazole ring attached to a 4-fluorophenyl group . The InChI code for this compound is 1S/C11H7FN2S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-7H .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, thiazole derivatives have been reported to exhibit various biological activities such as antihypertensive, anti-inflammatory, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .Physical And Chemical Properties Analysis

The compound has a molecular weight of 218.25 . More specific physical and chemical properties such as solubility, melting point, and boiling point are not available in the retrieved papers.Mechanism of Action

Target of Action

The primary targets of 6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide are cancer cells. The compound has demonstrated broad-spectrum antiproliferative activity against a panel of 55 cell lines of nine different cancer types .

Mode of Action

The compound interacts with its targets by inhibiting their proliferation. It exerts superior potencies against different cancer cell lines, including renal cancer cell line UO-31 and MCF7 breast cancer cell line

Biochemical Pathways

It is known that thiazole derivatives, which include this compound, have potential antiproliferative agents against several human cancer cell lines . The downstream effects of these interactions typically result in the inhibition of cancer cell proliferation.

Pharmacokinetics

The compound’s molecular weight is 21825 , which suggests it may have suitable pharmacokinetic properties for drug development, as most drugs have a molecular weight between 160 and 480 Daltons.

Result of Action

The result of the compound’s action is the inhibition of cancer cell proliferation. For instance, the compound has shown to be threefold more potent than Sorafenib against DU-145 prostate cancer cell line .

Advantages and Limitations for Lab Experiments

The main advantage of using 6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide in laboratory experiments is its low molecular weight and high solubility in water. This makes it easy to work with and handle in the laboratory. In addition, this compound has been found to possess a variety of biological activities, making it a useful tool for studying the mechanisms of action of various compounds. However, there are some limitations to using this compound in laboratory experiments. For example, it has a relatively high cost and it is not always easy to obtain.

Future Directions

There are a number of potential future directions for the study of 6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide. One potential direction is to further explore its potential anti-cancer effects and to develop new strategies for targeting tumor cells. Another potential direction is to explore the potential of this compound as an anti-inflammatory agent, as well as its potential to inhibit the growth of other types of bacteria and viruses. Additionally, future research could focus on the development of new synthesis methods for this compound, as well as the development of new methods for its purification. Finally, further research could be conducted to explore the potential of this compound as an anti-oxidant and to identify new potential applications for this compound.

Scientific Research Applications

6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide has been studied for its potential applications in medicinal chemistry. This compound has been found to possess a variety of biological activities, such as anti-inflammatory, anti-microbial, and anti-cancer activities. In addition, this compound has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. This compound has also been studied for its potential to inhibit the growth of tumor cells and to inhibit the formation of metastatic lesions.

properties

IUPAC Name |

6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN3OS/c1-7-11(12(15)18)19-13-16-10(6-17(7)13)8-2-4-9(14)5-3-8/h2-6H,1H3,(H2,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHISXROIUNRSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B6527499.png)

![N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6527500.png)

![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B6527531.png)

![methyl (2E)-2-{[3-(benzenesulfonyl)propanoyl]imino}-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B6527539.png)

![2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B6527544.png)

![3-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B6527572.png)

![3-[3-(2-ethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6527580.png)

![N-[2-(dimethylamino)ethyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide hydrochloride](/img/structure/B6527584.png)